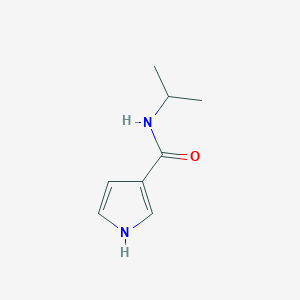

N-isopropyl-1H-pyrrole-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

N-propan-2-yl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-8(11)7-3-4-9-5-7/h3-6,9H,1-2H3,(H,10,11) |

InChI Key |

XTMFQUUEEWMQHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CNC=C1 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of N Isopropyl 1h Pyrrole 3 Carboxamide

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. For N-isopropyl-1H-pyrrole-3-carboxamide, a comprehensive analysis would involve a suite of computational techniques to predict its behavior and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For a molecule like this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles.

While specific data for this compound is not published, studies on similar pyrrole (B145914) carboxamide structures have utilized DFT methods, commonly with basis sets such as 6-311++G(d,p), to achieve reliable geometric parameters. It is anticipated that the pyrrole ring would exhibit a planar geometry, a characteristic feature of this aromatic heterocycle. The geometry of the N-isopropyl and carboxamide substituents would be optimized to find the lowest energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | ~1.38 |

| C3-C4 Bond Length (Å) | ~1.42 |

| C4-C5 Bond Length (Å) | ~1.37 |

| N1-C2 Bond Length (Å) | ~1.37 |

| C3-C(O) Bond Length (Å) | ~1.48 |

| C(O)-N(amide) Bond Length (Å) | ~1.34 |

| N(amide)-C(isopropyl) Bond Length (Å) | ~1.46 |

| C2-C3-C4 Bond Angle (°) | ~107.5 |

Note: The values in this table are illustrative and based on general parameters of similar molecules. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may be distributed over the carboxamide group and the pyrrole ring. A smaller HOMO-LUMO gap would suggest higher reactivity. The specific energy values would be dependent on the computational method and basis set employed.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

Note: These are estimated energy ranges. Precise values are pending dedicated computational studies.

Acidity-Basicity Behaviors and Proton Transfer Mechanisms

The acidity and basicity of this compound can be investigated computationally by calculating proton affinities and pKa values. The pyrrole nitrogen is known to be weakly acidic, while the carbonyl oxygen of the carboxamide group and the nitrogen of the pyrrole ring can act as proton acceptors (bases).

Proton transfer mechanisms, both intramolecular and intermolecular, are critical in many chemical and biological processes. Computational studies can map the potential energy surface for proton transfer, identifying transition states and activation barriers. For this molecule, an intramolecular proton transfer from the pyrrole nitrogen to the carbonyl oxygen could be a possibility, though likely with a significant energy barrier.

Electron Distribution and Aromaticity Indices of Pyrrole Systems

The distribution of electrons within the this compound molecule dictates its polarity and reactivity. Methods such as Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and delocalization. The pyrrole ring is an aromatic system, and its aromaticity can be quantified using various indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the pyrrole core and assess the electronic influence of the N-isopropyl and carboxamide substituents.

Conformational Analysis and Stereochemical Insights

The flexibility of the N-isopropyl and carboxamide side chains allows for the existence of different conformations. Understanding the rotational barriers and the relative energies of these conformers is essential for a complete picture of the molecule's behavior.

Potential Energy Surface (PES) Mapping for Rotational Barriers

A Potential Energy Surface (PES) scan involves systematically rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states for rotation). For this compound, key rotational barriers would include the rotation around the C3-C(O) bond and the C(O)-N(amide) bond. The PES mapping would reveal the most stable conformations and the energy required to interconvert between them.

Atropisomerism and Enantiomeric Conformation Prediction in Pyrrole-Carboxamides

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, leading to distinct, non-interconvertible conformers. In the context of N-substituted pyrrole-carboxamides, the bond between the pyrrole ring and the carbonyl group of the carboxamide is a critical axis of potential rotational restriction. The planarity of the amide bond and the steric bulk of the substituents on both the nitrogen and the pyrrole ring influence the energy barrier to rotation.

For this compound, the key rotational bond is between C3 of the pyrrole ring and the carbonyl carbon. Rotation around this bond can be sterically hindered by the isopropyl group on the amide nitrogen. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the rotational energy barrier. If this barrier is sufficiently high (typically >20 kcal/mol), stable atropisomers can exist at room temperature. Studies on related N-aryl and N-alkyl pyrrole-carboxamides have demonstrated that the size of the N-substituent is a determining factor in the stability of these atropisomers.

Computational models predict two primary planar conformations, syn and anti, where the carbonyl oxygen is oriented toward or away from the C4 position of the pyrrole ring, respectively. The relative energies of these conformers and the transition state for their interconversion can be calculated. For this compound, the isopropyl group's bulk likely creates a significant energy difference between possible enantiomeric conformations, potentially favoring one over the other.

Table 1: Predicted Rotational Energy Barriers in Related Pyrrole-Carboxamides

| Compound Class | Substituent on Amide N | Typical Calculated Rotational Barrier (kcal/mol) | Reference |

| N-Aryl-pyrrole-carboxamides | Ortho-substituted Phenyl | 20-25 | |

| N-Alkyl-pyrrole-carboxamides | tert-Butyl | 18-22 | |

| N-Alkyl-pyrrole-carboxamides | Isopropyl | 15-19 (Predicted) |

Tautomeric Equilibria and Relative Stabilities of Pyrrole-Carboxamide Forms

Tautomers are constitutional isomers of organic compounds that readily interconvert. Pyrrole-carboxamides can exist in different tautomeric forms, primarily involving the migration of a proton. The principal tautomeric equilibrium for this compound involves the amide-imidol tautomerization.

Amide Form: The standard structure where the carbonyl group is a C=O double bond and the nitrogen is bonded to a hydrogen and the isopropyl group.

Imidol Form: A tautomer where the proton from the amide nitrogen migrates to the carbonyl oxygen, resulting in a C=N double bond and a hydroxyl (OH) group.

Quantum chemical calculations are employed to determine the relative stabilities of these tautomers in both the gas phase and in solution (using solvent models like the Polarizable Continuum Model, PCM). For simple amides, the amide form is overwhelmingly more stable than the imidol form, often by more than 10 kcal/mol. This high energy difference is due to the greater strength of the C=O double bond compared to the C=N double bond. Computational studies on various carboxamide-containing heterocyclic compounds consistently show that the amide tautomer is the predominant species under normal conditions. Therefore, it is predicted that this compound exists almost exclusively in its amide form.

Table 2: Calculated Relative Energies of Amide vs. Imidol Tautomers

| Tautomeric Form | General Structure | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Amide | R-C(=O)NHR' | 0 (Reference) | >99.9% |

| Imidol | R-C(OH)=NR' | +10 to +15 | <0.1% |

Molecular Modeling and In Silico Interaction Mechanisms

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other molecules, particularly biological macromolecules like proteins. These methods are crucial in drug discovery and molecular biology to understand binding mechanisms and guide the design of new compounds.

Ligand-Target Docking Simulations for Conceptual Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. For this compound, docking simulations can be used to hypothesize its binding mode within the active site of a target protein.

The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the receptor. A scoring function then estimates the binding affinity for each pose. Key interactions typically identified include:

Hydrogen Bonds: The amide N-H group and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. The pyrrole N-H can also act as a hydrogen bond donor.

Hydrophobic Interactions: The isopropyl group and the pyrrole ring can engage in hydrophobic or van der Waals interactions with nonpolar residues in the target's active site.

Docking studies on analogous pyrrole-carboxamide inhibitors of various enzymes, such as kinases or dehydrogenases, have frequently shown the carboxamide moiety acting as a crucial "hinge-binding" element, forming key hydrogen bonds with the protein backbone. It is plausible that this compound would adopt a similar binding pattern.

Computational Derivation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. Computationally, this is often achieved by systematically modifying the structure of a lead compound in silico and calculating properties that are believed to influence activity.

For this compound, a computational SAR study would involve analyzing how changes to each part of the molecule affect its predicted binding affinity or other relevant properties:

The Isopropyl Group: Replacing it with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups, or with cyclic or polar groups, would probe the size and nature of the corresponding pocket in the target protein.

The Pyrrole Ring: Substitution at other positions (C2, C4, C5) on the ring could explore additional binding interactions or introduce steric clashes.

The Carboxamide Linker: Its rigid and planar nature is often key for maintaining the correct orientation of the substituents for optimal binding.

By calculating properties like binding energy, electrostatic potential, and hydrophobicity for a series of virtual analogs, researchers can build a predictive SAR model.

Development of 3D-QSAR Models for Pyrrole-Carboxamide Ligands

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a more advanced computational technique that provides a quantitative correlation between the biological activity of a set of compounds and their 3D properties. Unlike traditional SAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate a statistical model that can predict the activity of new, unsynthesized compounds.

To develop a 3D-QSAR model for a series of pyrrole-carboxamide ligands, the following steps are taken:

A set of structurally related pyrrole-carboxamides with known biological activities is selected.

The 3D structures of these molecules are aligned based on a common scaffold (e.g., the pyrrole-carboxamide core).

For each molecule, steric and electrostatic fields are calculated at surrounding grid points.

Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation linking the variations in these fields to the variations in biological activity.

The resulting model is often visualized as 3D contour maps, highlighting regions where bulky groups (steric field) or electropositive/electronegative groups (electrostatic field) are predicted to increase or decrease activity. Such a model could guide the rational design of more potent analogs of this compound by indicating precisely where to modify the structure to enhance target interactions.

Structural Characterization and Supramolecular Chemistry of N Isopropyl 1h Pyrrole 3 Carboxamide Derivatives

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions with neighboring molecules.

For instance, in the structurally related N-Nitro-1H-pyrrole-2-carboxamide, the molecule is nearly co-planar, with the maximum deviation from planarity being a C3—C4—C5—N2 torsion angle of -8.6 (3)°. nih.gov However, significant twisting can occur around the bonds connecting substituents to the pyrrole (B145914) ring. In N-isopropylbenzamide, a related amide-containing compound, the dihedral angle between the amide group and the phenyl ring is 30.0 (3)°. nih.gov Such deviations from planarity can have significant implications for the molecule's packing in the crystal lattice and its intermolecular interactions.

| Compound | Dihedral Angle | Value (°) |

| N-Nitro-1H-pyrrole-2-carboxamide | C3—C4—C5—N2 | -8.6 (3) |

| N-isopropylbenzamide | Amide group vs. Phenyl ring | 30.0 (3) |

This table presents data from compounds structurally related to N-isopropyl-1H-pyrrole-3-carboxamide to illustrate typical dihedral angles.

Intramolecular torsional motions refer to the rotation around single bonds within a molecule. These motions can be studied using variable-temperature X-ray diffraction and are crucial for understanding molecular flexibility. In N-Nitro-1H-pyrrole-2-carboxamide, for example, the nitro group is significantly twisted with respect to the amide group, as evidenced by the C5—N2—N3—O2 and C5—N2—N3—O3 torsion angles of 29.0 (2)° and -153.66 (14)°, respectively. nih.gov This twisting is a result of steric hindrance and electronic effects between the adjacent functional groups. The isopropyl group in this compound is also expected to exhibit torsional freedom, which would influence its conformational preferences and its role in crystal packing.

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions dictate the physical properties of the solid, such as melting point and solubility.

| Interaction Type | Donor | Acceptor |

| Conventional Hydrogen Bond | N-H | O |

| Weak Hydrogen Bond | C-H | O |

This table illustrates the types of hydrogen bonds commonly observed in the crystal structures of pyrrole carboxamide derivatives.

Advanced Spectroscopic Analysis for Mechanistic and Structural Elucidation

Spectroscopic techniques provide complementary information to X-ray diffraction for a comprehensive understanding of molecular structure and bonding. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable in this regard.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes covalent bonds to vibrate at specific frequencies. schoolwires.net For this compound, characteristic IR absorption bands would be expected for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the pyrrole ring and the isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N-substituted pyrrole-3-carboxamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecule's connectivity.

In the case of a compound like this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyrrole ring, the isopropyl group, and the amide N-H proton. The chemical shifts (δ) of the pyrrole protons are characteristic of their position on the aromatic ring. Typically, the proton at the C2 position appears at the lowest field, followed by the proton at C5, and then the proton at C4. The isopropyl group would present as a septet for the C-H proton and a doublet for the two methyl groups.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the pyrrole ring, and the carbons of the isopropyl substituent.

Furthermore, NMR is a powerful technique for studying dynamic processes such as tautomerism. rsc.org For pyrrole derivatives, particularly those with substituents that can engage in hydrogen bonding, the existence of different tautomeric forms in solution can be investigated. nih.gov By analyzing NMR spectra in various solvents and at different temperatures, it is possible to identify the presence of multiple species in equilibrium and to determine their relative populations. For instance, changes in chemical shifts or the appearance of new signals can indicate a shift in the tautomeric equilibrium.

While specific experimental data for this compound is not available, the following table provides representative ¹H and ¹³C NMR data for a related N-substituted pyrrole derivative to illustrate the type of information obtained from such analyses.

Table 1: Representative NMR Data for a Substituted Pyrrole Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyrrole C2-H | ~7.0-7.5 | ~120-125 |

| Pyrrole C4-H | ~6.0-6.5 | ~105-110 |

| Pyrrole C5-H | ~6.5-7.0 | ~115-120 |

| Amide N-H | ~7.5-8.5 | - |

| Isopropyl CH | ~4.0-4.5 (septet) | ~40-45 |

| Isopropyl CH₃ | ~1.1-1.3 (doublet) | ~20-25 |

| Carbonyl C=O | - | ~160-165 |

Note: The data in this table is illustrative for a generic N-substituted pyrrole-3-carboxamide and does not represent experimentally verified data for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the determination of the elemental composition of the molecule. This is a definitive method for verifying that the synthesized compound has the correct atomic makeup.

For this compound (molecular formula C₈H₁₂N₂O), HRMS would be used to measure the exact mass of its molecular ion (e.g., [M+H]⁺). The experimentally determined mass would then be compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

For example, in the characterization of other novel pyrrole derivatives, HRMS has been used to confirm their elemental composition, lending crucial support to their structural assignment. While the specific HRMS data for this compound is not documented in the searched literature, the expected results are presented in the table below based on its chemical formula.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.10224 |

Note: The data in this table is theoretical and has not been experimentally verified for this compound.

Advanced Research Applications and Biological Target Interactions of N Isopropyl 1h Pyrrole 3 Carboxamide Analogues

Role as Chemical Building Blocks in the Synthesis of Complex Organic Molecules

The pyrrole-3-carboxamide scaffold is a valuable building block in organic synthesis, providing a robust framework for the construction of more complex molecules. ontosight.ai Organic building blocks are functionalized molecules that serve as the foundational components for creating larger molecular architectures. sigmaaldrich.com The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a common motif in a wide array of natural products and pharmacologically active compounds. semanticscholar.org

The synthesis of complex organic molecules often involves multi-step processes where the pyrrole-3-carboxamide moiety can be introduced to impart specific chemical properties and biological activities. For instance, the amide linkage can be formed through various coupling reactions, and the pyrrole ring itself can be substituted at different positions to create a library of diverse analogues. rsc.org This versatility allows chemists to design and synthesize novel compounds with tailored functionalities. sigmaaldrich.com The use of pyrrole-based building blocks has been instrumental in the total synthesis of several natural products, including oroidin (B1234803) alkaloids, where the introduction of the pyrrole carboxamide is a key step. rsc.org

Contributions to Materials Science and Advanced Polymer Development

The inherent properties of the pyrrole ring, such as its aromaticity and electron-rich nature, make it an attractive component for the development of advanced materials and polymers. Pyrrole itself is a well-known monomer for the synthesis of conducting polymers like polypyrrole. frontiersin.org Analogues of N-isopropyl-1H-pyrrole-3-carboxamide can be incorporated into polymer chains to modify their electronic, optical, and mechanical properties.

Recent research has focused on the development of conjugated microporous polymers (CMPs) using pyrrole-based monomers. frontiersin.org These materials exhibit high surface areas, tunable pore sizes, and excellent stability, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The nitrogen atom in the pyrrole ring can act as a basic site, enhancing the catalytic activity of these materials in reactions such as the Knoevenagel condensation. frontiersin.org The ability to functionalize the pyrrole-3-carboxamide core allows for the fine-tuning of the polymer's properties to meet the demands of specific applications.

Investigation of Ligand-Protein Interaction Mechanisms (In Vitro and Non-Human Systems)

The diverse biological activities of this compound analogues stem from their ability to interact with a variety of protein targets. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.

HMG-CoA Reductase: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a key enzyme in the cholesterol biosynthesis pathway and a major target for lipid-lowering drugs. nih.govnih.gov A series of N-iso-propyl pyrrole-based derivatives has been reported as potent inhibitors of HMG-CoA reductase. nih.gov Quantitative structure-activity relationship (QSAR) studies have shown that electron-withdrawing groups, hydrogen bond-donating groups, and hydrophobic features on the pyrrole scaffold contribute positively to the inhibitory activity. nih.gov These findings provide a framework for designing new compounds with enhanced HMG-CoA reductase inhibitory potential. nih.gov

Sterol 14α-Demethylase: This enzyme, also known as CYP51, is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov It is the primary target for azole antifungal drugs. mdpi.com Novel azole derivatives incorporating a pyrrole-carboxamide scaffold have been designed and synthesized to inhibit sterol 14α-demethylase. cardiff.ac.uk These compounds have shown promising inhibitory activity against the enzyme from Candida albicans, with some analogues exhibiting comparable or even superior potency to existing antifungal agents. cardiff.ac.uk

5-HT6 Receptor: The serotonin (B10506) 6 (5-HT6) receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a promising target for the treatment of cognitive disorders. nih.govnih.gov Researchers have utilized the 2-phenyl-1H-pyrrole-3-carboxamide scaffold to develop novel 5-HT6 receptor inverse agonists. nih.govacs.orgresearchgate.net By modifying the substituents on the pyrrole ring and the carboxamide nitrogen, compounds with high affinity and selectivity for the 5-HT6 receptor have been identified. nih.govacs.org

CB2 Receptor: The cannabinoid receptor 2 (CB2) is another G-protein coupled receptor involved in various physiological processes, including immune modulation and neuroinflammation. nih.gov Pyrrole-based analogues have been designed as potent and selective CB2 receptor agonists. nih.gov These compounds have demonstrated the ability to modulate neurotransmitter levels in preclinical models, highlighting the therapeutic potential of targeting the CB2 receptor with this chemical scaffold. nih.gov

Bcl-2/Bcl-xL: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer therapy. nih.gov Small molecule mimetics that can bind to anti-apoptotic proteins like Bcl-2 and Bcl-xL have been designed. nih.gov Computational studies have shown that molecules containing a pyrrole ring can effectively bind to the hydrophobic groove of these proteins, disrupting their function and promoting cancer cell death. nih.gov

The systematic modification of the this compound scaffold has allowed for the elucidation of structure-activity relationships (SAR) for various biological targets. For example, in the development of mycobacterial membrane protein large 3 (MmpL3) inhibitors for tuberculosis, SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improved anti-TB activity. nih.gov

Similarly, for S-nitrosoglutathione reductase (GSNOR) inhibitors, modifications to the carboxamide on the pendant N-phenyl moiety of pyrrole-based analogues led to the identification of potent inhibitors with efficacy in preclinical models of asthma. epa.gov These SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govepa.gov

Biological Activity Spectrum (Preclinical/In Vitro)

Analogues of this compound have demonstrated a wide range of biological activities in preclinical and in vitro studies.

| Biological Activity | Target/Mechanism | Key Findings |

| Anticancer | Enhancer of zeste homologue 2 (EZH2) inhibition | Pyrrole-3-carboxamide derivatives carrying a pyridone fragment showed powerful inhibition of EZH2 and reduced cellular H3K27me3 levels. rsc.org |

| Antibacterial | Inhibition of mycobacterial MmpL3 | Pyrrole-2-carboxamides exhibited potent anti-tuberculosis activity with low cytotoxicity. nih.gov |

| Antifungal | Inhibition of sterol 14α-demethylase | Novel azole derivatives with a pyrrole-carboxamide core showed significant inhibitory activity against C. albicans. cardiff.ac.uk |

| Antiviral | Inhibition of tobacco mosaic virus | A complex thiazole-carboxamide derivative containing a piperidinyl-pyrazole moiety showed good antiviral activity. researchgate.net |

| Cognition-Enhancing | 5-HT6 receptor inverse agonism | 2-Phenyl-1H-pyrrole-3-carboxamide derivatives reversed cognitive impairments in preclinical models. nih.gov |

| Anti-inflammatory | Cannabinoid receptor 2 (CB2) agonism | Pyrrole-based CB2 agonists improved cognitive functions in a murine model of amnesia, potentially by modulating neuroinflammation. nih.gov |

| Cholesterol-Lowering | HMG-CoA reductase inhibition | N-iso-propyl pyrrole-based derivatives showed high inhibitory activities against HMG-CoA reductase. nih.gov |

Antibacterial and Antifungal Potential of Pyrrole-Carboxamide Analogues

The pyrrole-carboxamide moiety is a key feature in numerous compounds exhibiting antimicrobial properties. nih.govrsc.org The inherent biological activity of the pyrrole ring, found in many natural products, makes it a valuable starting point for the development of new antibacterial and antifungal agents. nih.govrsc.org Investigations into various analogues have revealed that substitutions on the pyrrole ring and the carboxamide nitrogen can significantly influence the spectrum and potency of their antimicrobial activity. acgpubs.org

Studies on various tetrasubstituted pyrrole derivatives have demonstrated that these compounds can exhibit notable antibacterial activity, particularly against Gram-positive bacteria. acgpubs.org For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising inhibitory effects against Staphylococcus aureus and Bacillus cereus. acgpubs.org However, their efficacy against Gram-negative bacteria such as Escherichia coli, Pseudomonas fluorescens, and Salmonella typhimurium was found to be limited in some studies. acgpubs.org The nature and position of substituents on the phenyl ring attached to the pyrrole nitrogen have been noted as factors that can modulate antibacterial activity, although a definitive structure-activity relationship has not always been clearly established. acgpubs.org

In the realm of antifungal research, pyrazole (B372694) carboxamide derivatives have been a subject of interest. A number of these compounds have demonstrated notable in vitro activity against a range of phytopathogenic fungi. nih.govresearchgate.net For example, certain pyrazole carboxamides have shown inhibitory effects against Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net One particular isoxazolol pyrazole carboxylate analogue exhibited potent activity against R. solani. nih.govresearchgate.net Furthermore, some novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have displayed a broad spectrum of antifungal activity, with one analogue, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showing greater efficacy against seven phytopathogenic fungi than the commercial fungicide boscalid. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole-Carboxamide Analogues

| Compound Type | Target Organism | Activity Level |

|---|---|---|

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus | Promising |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Bacillus cereus | Promising |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Escherichia coli | No significant inhibition |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Pseudomonas fluorescens | No significant inhibition |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Salmonella typhimurium | No significant inhibition |

Table 2: Antifungal Activity of Selected Pyrrole-Carboxamide Analogues

| Compound Type | Target Organism | Activity Level |

|---|---|---|

| Pyrazole carboxamides | Alternaria porri | Notable |

| Pyrazole carboxamides | Marssonina coronaria | Notable |

| Pyrazole carboxamides | Cercospora petroselini | Notable |

| Pyrazole carboxamides | Rhizoctonia solani | Notable |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | Significant |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Various phytopathogenic fungi | Excellent |

DNA Minor-Groove Binding Studies

Pyrrole-carboxamide derivatives, particularly pyrrole-imidazole (Py-Im) polyamides, are well-documented for their ability to bind to the minor groove of DNA with high affinity and sequence specificity. nih.govduke.eduelectronicsandbooks.com This binding is a critical aspect of their biological activity, as it can interfere with DNA-protein interactions and modulate gene expression. duke.edu The N-methylpyrrole and N-methylimidazole rings in these polyamides are key to their DNA recognition properties. electronicsandbooks.com

The binding of these compounds to the DNA minor groove can inhibit the binding of transcription factors, thereby affecting gene transcription. duke.edu For example, polyamides have been designed to target specific DNA sequences and have been shown to inhibit the DNA binding activity of transcription factors like Ets-1. duke.edu The inhibitory polyamide can occupy the adjacent minor groove, potentially interfering with the phosphate (B84403) contacts made by the transcription factor. duke.edu This mechanism has been explored in the context of inhibiting viral replication, such as that of HIV-1, by preventing the binding of essential transcription factors to the viral enhancer. duke.edu

The structural features of these pyrrole-carboxamide analogues, such as the number of pyrrole rings and the nature of the C-terminus group, play a significant role in their DNA binding affinity. nih.gov For instance, tripeptide analogues have been found to bind with a significantly higher affinity than their dipeptide counterparts. nih.gov The selectivity of these compounds for the minor groove over the major groove has also been demonstrated, with some analogues showing a high preference for minor groove alkylation. nih.gov The introduction of novel structural elements, such as isopropyl-thiazole, into these lexitropsins has been shown to enhance their hydrophobicity and extend their DNA reading frame, which could be beneficial in the development of new gene-targeting drug candidates. researchgate.netstrath.ac.uk

Table 3: DNA Minor-Groove Binding Properties of Pyrrole-Carboxamide Analogues

| Analogue Feature | Effect on DNA Binding |

|---|---|

| Pyrrole-imidazole polyamide structure | Binds to the minor groove of DNA with high affinity and sequence specificity. |

| Tripeptide vs. Dipeptide structure | Tripeptides exhibit over 10-fold higher binding affinity than dipeptides. |

| Introduction of isopropyl-thiazole | Enhances hydrophobicity and extends the DNA reading frame. |

| Occupation of adjacent minor groove | Can interfere with transcription factor binding. |

Future Research Directions and Emerging Trends in N Isopropyl 1h Pyrrole 3 Carboxamide Research

Development of Novel and Sustainable Synthetic Methodologies for Pyrrole-Carboxamide Analogues

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemical research. For pyrrole-carboxamide analogues, future efforts will likely concentrate on green chemistry principles to minimize waste and energy consumption.

Current research highlights a move towards sustainable practices in the synthesis of pyrrole (B145914) derivatives. These include the use of greener solvents, heterogeneous catalysts, and solvent-free reaction conditions. The Paal-Knorr synthesis, a classic method for pyrrole formation, is being adapted to be more environmentally benign. Novel approaches, such as those utilizing biosourced starting materials like 3-hydroxy-2-pyrones, are also gaining traction for the sustainable production of N-alkyl-pyrrolecarboxylic acids. These methods offer advantages such as mild reaction conditions and the avoidance of toxic reagents.

Future methodologies for synthesizing N-isopropyl-1H-pyrrole-3-carboxamide and its derivatives are expected to build upon these principles. The focus will be on developing catalytic systems that are recyclable and highly selective, reducing the number of synthetic steps and purification requirements. The exploration of flow chemistry and microwave-assisted synthesis could also offer pathways to more efficient and scalable production.

Advanced Computational Design and Predictive Modeling for Rational Synthesis and Target Interaction

Computational chemistry has become an indispensable tool in the rational design of new molecules. For this compound, advanced computational techniques will play a crucial role in predicting the properties and biological activities of novel analogues, thereby guiding synthetic efforts.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are already being employed to understand the structure-activity relationships of various pyrrole-carboxamide derivatives. rsc.org These methods allow researchers to model the interaction of these compounds with biological targets at the molecular level, providing insights into the key structural features required for desired activity. rsc.org For instance, computational studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives have been used to design new inhibitors of specific enzymes. rsc.org

Looking ahead, the integration of machine learning and artificial intelligence will further enhance predictive modeling. These approaches can analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of virtual compounds with high accuracy. This will enable the in silico screening of vast chemical libraries, prioritizing the synthesis of a smaller number of highly promising candidates and thus accelerating the discovery process.

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Targeted Biological Interaction Studies

The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. The future of this compound research will be characterized by a seamless integration of synthetic chemistry, computational modeling, and biological evaluation.

Recent studies on pyrrole-3-carboxamide derivatives as potential anticancer agents, such as EZH2 inhibitors, exemplify this interdisciplinary synergy. rsc.org In such projects, computational models are first used to design potential inhibitors. rsc.org These designs then guide the chemical synthesis of the target compounds. rsc.org Subsequently, the synthesized molecules are subjected to rigorous biological testing to validate the computational predictions and elucidate their mechanism of action. rsc.org This iterative cycle of design, synthesis, and testing is a powerful strategy for the rapid optimization of lead compounds.

Future research will see even greater integration of these disciplines. High-throughput screening of biological targets will be coupled with real-time computational analysis to quickly identify promising compound-target interactions. The development of novel biological assays and in vivo models will provide more accurate predictions of a compound's efficacy and safety profile early in the research pipeline.

Exploration of this compound in Emerging Areas of Chemical Research

While the pyrrole-carboxamide scaffold has established roles in medicinal chemistry, there is significant potential for this compound and its analogues in other emerging areas of chemical research.

The inherent electronic and structural properties of the pyrrole ring make it an attractive building block for the development of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), sensors, and conductive polymers. The N-isopropyl group and the carboxamide functionality can be systematically modified to tune the material's properties, such as its solubility, thermal stability, and electronic characteristics.

Furthermore, the biological activities of pyrrole-carboxamides extend beyond human therapeutics. There is growing interest in their potential use in agriculture as pesticides or herbicides. The development of new agrochemicals with novel modes of action is crucial for overcoming resistance to existing treatments. The structural diversity of the pyrrole-carboxamide class offers a rich platform for the discovery of new and effective crop protection agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.